
Goserelin acetate
Übersicht
Beschreibung
Goserelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide, gonadorelin. It is primarily used as a gonadotropin-releasing hormone agonist to suppress the production of sex hormones such as testosterone and estrogen. This compound is widely used in the treatment of hormone-sensitive cancers, including breast cancer and prostate cancer, as well as in the management of endometriosis and other gynecological disorders .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Goserelinacetat wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren, um die Nonapeptidkette zu bilden. Zu den wichtigsten Schritten gehören:
- Schutz von Aminosäure-Funktionsgruppen, um ungewollte Reaktionen zu verhindern.
- Aktivierung von Carboxylgruppen, um die Peptidbindungsbildung zu erleichtern.
- Kopplung von Aminosäuren unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS).
- Entschützung der Funktionsgruppen, um das endgültige Peptid zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Goserelinacetat mithilfe der Festphasen-Peptidsynthese (SPPS) hergestellt. Dieses Verfahren ermöglicht die effiziente und skalierbare Produktion von Peptiden. Der Prozess beinhaltet:
- Verankerung der ersten Aminosäure an einem festen Harz.
- Sequentielle Zugabe von geschützten Aminosäuren.
- Abspaltung des Peptids vom Harz und Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC) .
Analyse Chemischer Reaktionen
Key Steps:
-
Coupling :
-
Side-Chain Deprotection :
Reaction Step | Reagents | Conditions | Outcome |
---|---|---|---|
Coupling | HBTU/DIPEA | DCM solvent, 10 min | Peptide elongation |
Trt removal | 20% TFA/DCM | Room temperature, 2 hr | His side-chain deprotection |
Hydrogenation | Pd/C, NH₄HCO₂ | 40°C, 5 hr | Removal of NO₂/Bzl groups |
Solubility and Stability Reactions
This compound demonstrates solvent-dependent stability and solubility :
Solubility Profile:
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Ethanol | 0.25 | Stable (long-term storage at -20°C) |
DMSO/DMF | 30 | Stable (organic phase) |
PBS (pH 7.2) | 10 | ≤24 hr (aqueous degradation) |
-
Degradation Pathways :
Metabolic and Pharmacodynamic Interactions
This compound undergoes enzymatic cleavage in vivo, influencing its pharmacological effects :
In Vivo Metabolism:
-
Hepatic Cleavage : Peptide bonds are hydrolyzed by proteases, generating inactive fragments .
-
Testosterone Surge : Initial binding to GnRH receptors triggers LH/FSH release, followed by receptor desensitization and hormone suppression .
Phase | Duration | Testosterone Levels (ng/dL) | Mechanism |
---|---|---|---|
Acute (24 hr) | 1–3 days | ↑ 400–600 | Receptor activation |
Chronic | >1 week | ↓ <50 | Receptor downregulation |
Degradation Under Stress Conditions
Forced degradation studies highlight vulnerabilities:
Stress Condition | Degradation Products | Analytical Method |
---|---|---|
Acidic (0.1N HCl) | Trp oxidation byproducts | HPLC-MS |
Alkaline (0.1N NaOH) | Ser/Tyr deamidation | LC-UV |
Thermal (60°C) | Aggregated peptides | SDS-PAGE |
Adverse Chemical Reactions
-
Subcutaneous Injection : Rare chemical burns reported due to local tissue irritation from the acetate buffer .
-
Organic Solvent Residues : Residual DMSO/DMF in formulations may cause cytotoxicity at concentrations >0.1% .
Structural and Functional Correlations
The peptide sequence (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂ ) dictates reactivity:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Goserelin acetate is approved for several indications:
- Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.
- Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.
- Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.
- Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .
Table 1: Approved Uses of this compound
Condition | Indication Type | Patient Population |
---|---|---|
Prostate Cancer | Palliative Treatment | Men with advanced prostate cancer |
Breast Cancer | Palliative Treatment | Premenopausal women with advanced cancer |
Endometriosis | Symptom Management | Women suffering from endometriosis |
Atherosclerosis | Preventive Treatment | Patients at risk for cardiovascular diseases |
Prostate Cancer Treatment
A significant study analyzed the efficacy of this compound in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .
Endometriosis Management
In a clinical setting, this compound has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .
Atherosclerosis Research
Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .
Wirkmechanismus
Goserelin acetate acts as a potent inhibitor of pituitary gonadotropin secretion. It binds to gonadotropin-releasing hormone receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. chronic administration results in down-regulation of these receptors, leading to a sustained suppression of LH and FSH secretion. This suppression reduces the production of sex hormones, such as testosterone and estrogen, to castration levels .
Vergleich Mit ähnlichen Verbindungen
Leuprolide acetate: Another gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.
Triptorelin: A synthetic decapeptide agonist of gonadotropin-releasing hormone, used for similar indications.
Buserelin: A gonadotropin-releasing hormone agonist used in the treatment of prostate cancer and endometriosis
Comparison:
Goserelin acetate vs. Leuprolide acetate: Both compounds are used to suppress sex hormone production, but this compound is often preferred for its longer duration of action.
This compound vs. Triptorelin: Triptorelin has a similar mechanism of action but may differ in its pharmacokinetic profile and duration of action.
This compound vs. Buserelin: Buserelin is used for similar indications but may have different administration routes and dosing schedules
This compound stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.
Biologische Aktivität
Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.
This compound acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.
- Initial Phase : Surge in LH and FSH release.
- Sustained Administration : Suppression of gonadotropin and sex hormone levels.
Pharmacological Effects
This compound has demonstrated antiproliferative activity against various cancers, notably:
- Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .
- Prostate Cancer : Reduces testosterone levels leading to tumor regression .
- Endometriosis : Used to thin the endometrium before surgical procedures .
Clinical Applications
The primary indications for this compound include:
- Prostate Cancer : Palliative treatment for advanced stages.
- Breast Cancer : Management in premenopausal women.
- Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.
- Precocious Puberty : Delays sexual maturation in children.
Erythema Nodosum Case Study
A recent case report highlighted an unusual adverse effect of this compound—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .
Comparative Efficacy Study
A randomized controlled study compared this compound with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .
Endometriosis Treatment Comparison
In a study involving 315 premenopausal women with endometriosis, this compound was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .
Technical Data
Parameter | Value |
---|---|
Chemical Structure | C59H84N18O14 |
CAS Number | 145781-92-6 |
Molecular Weight | 1,181.4 g/mol |
Formulation | Extended-release microspheres |
Safety Profile
While goserelin is generally well-tolerated, it can cause side effects such as:
- Allergic reactions (e.g., rash)
- Sexual dysfunction
- Hot flashes
- Injection site reactions
Monitoring for these effects is crucial for patient safety.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046736 | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145781-92-6 | |
Record name | Goserelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSERELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.